2,6-Dibromo-3,4-difluorothiophenol
Overview
Description
2,6-Dibromo-3,4-difluorothiophenol is an organosulfur compound with the molecular formula C4HBr2F2S This compound is characterized by the presence of bromine and fluorine atoms attached to a thiophenol ring, making it a halogenated thiophenol derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3,4-difluorothiophenol typically involves halogenation reactions. One common method is the bromination of 3,4-difluorothiophenol using bromine or a bromine source like N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination and to ensure selective substitution at the 2 and 6 positions.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-3,4-difluorothiophenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles in substitution reactions, such as Suzuki-Miyaura coupling, where boronic acids or esters are used as reagents.
Oxidation and Reduction: The thiophenol group can be oxidized to form sulfonic acids or reduced to form thiols under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules, often used in the synthesis of polymers and advanced materials.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce sulfonic acids.
Scientific Research Applications
2,6-Dibromo-3,4-difluorothiophenol has several scientific research applications:
Biology: Potential use in the development of bioactive molecules due to its unique halogenated structure.
Medicine: Investigated for its potential in drug development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-3,4-difluorothiophenol in chemical reactions involves the activation of the thiophenol ring by the electron-withdrawing effects of the bromine and fluorine atoms. This activation makes the compound more reactive towards nucleophiles and electrophiles, facilitating various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromo-3,4-difluorothiophene: Similar structure but with bromine atoms at different positions.
2,4-Difluorothiophenol: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
2,6-Dibromo-4-phenoxyphenol: Contains a phenoxy group instead of fluorine atoms, leading to different chemical properties and applications.
Uniqueness
2,6-Dibromo-3,4-difluorothiophenol is unique due to the specific positioning of bromine and fluorine atoms, which enhances its reactivity and makes it suitable for a wide range of chemical transformations. Its unique structure also imparts specific electronic properties, making it valuable in the synthesis of advanced materials and bioactive compounds.
Properties
IUPAC Name |
2,6-dibromo-3,4-difluorobenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F2S/c7-2-1-3(9)5(10)4(8)6(2)11/h1,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZZNEPKOBZMKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)S)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901278641 | |
Record name | Benzenethiol, 2,6-dibromo-3,4-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901278641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1806351-34-7 | |
Record name | Benzenethiol, 2,6-dibromo-3,4-difluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1806351-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenethiol, 2,6-dibromo-3,4-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901278641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.